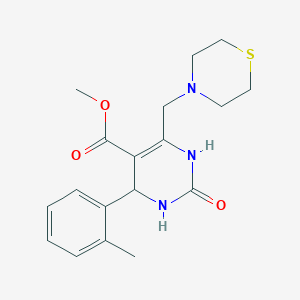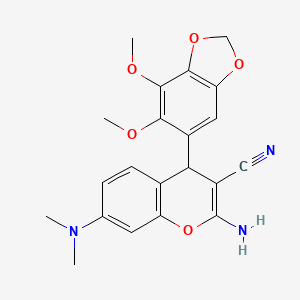![molecular formula C23H18F2N2O2S B11462018 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11462018.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives, often through electrophilic aromatic substitution reactions.
Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the furan and thiazole rings: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Final amide formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE is unique due to its combination of furan, fluorophenyl, and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H18F2N2O2S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C23H18F2N2O2S/c24-17-5-1-15(2-6-17)13-20-14-26-23(30-20)27-22(28)12-10-19-9-11-21(29-19)16-3-7-18(25)8-4-16/h1-9,11,14H,10,12-13H2,(H,26,27,28) |
InChI Key |
JLMNVBZATSJYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11461950.png)

![3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11461967.png)
![8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11461974.png)
![N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11461978.png)
![2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one](/img/structure/B11461981.png)
![3-(chloromethyl)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11461987.png)

![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11461998.png)
![1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide](/img/structure/B11462002.png)
![2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462009.png)
![4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11462012.png)
![Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462025.png)
